3,4-dichloro-N-(2,5-dioxopyrrolidin-1-yl)benzamide
Overview
Description
3,4-dichloro-N-(2,5-dioxopyrrolidin-1-yl)benzamide is a compound that belongs to the class of imides, which are characterized by the presence of a nitrogen atom linked to two carbonyl groups. This compound is structurally related to derivatives of ammonia and can pass through biological membranes due to its neutral and hydrophobic nature . It has been reported to possess potent antibacterial and antifungal properties .
Preparation Methods
The synthesis of 3,4-dichloro-N-(2,5-dioxopyrrolidin-1-yl)benzamide can be achieved through various synthetic routes. One common method involves the acid-mediated condensation of an amine with an anhydride . Industrial production methods typically involve the use of large-scale reactors and controlled reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
3,4-dichloro-N-(2,5-dioxopyrrolidin-1-yl)benzamide undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has been studied for its potential as an antibacterial and antifungal agent . In medicine, it has shown promise as a topoisomerase I inhibitor and a TNF-α inhibitor, making it a potential candidate for the treatment of cancer and inflammatory diseases . In industry, it is used in the production of various pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 3,4-dichloro-N-(2,5-dioxopyrrolidin-1-yl)benzamide involves its interaction with specific molecular targets and pathways. It has been found to inhibit topoisomerase I, an enzyme involved in DNA replication, thereby preventing the proliferation of cancer cells . Additionally, it inhibits TNF-α, a cytokine involved in the inflammatory response, which can help reduce inflammation in various diseases .
Comparison with Similar Compounds
3,4-dichloro-N-(2,5-dioxopyrrolidin-1-yl)benzamide can be compared with other similar compounds such as 2,4-dichloro-N-(2,5-dioxopyrrolidin-1-yl)benzamide and 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide . These compounds share similar structural features but differ in their specific chemical properties and biological activities. The unique combination of chlorine atoms and the pyrrolidinyl group in this compound contributes to its distinct pharmacological profile .
Properties
IUPAC Name |
3,4-dichloro-N-(2,5-dioxopyrrolidin-1-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O3/c12-7-2-1-6(5-8(7)13)11(18)14-15-9(16)3-4-10(15)17/h1-2,5H,3-4H2,(H,14,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNWAHLLYLCFREC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)NC(=O)C2=CC(=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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